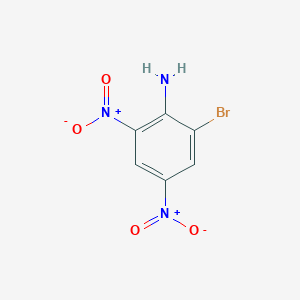

2-Bromo-4,6-dinitroaniline

Description

Contextualization within Aromatic Amine Chemistry

As a derivative of aniline (B41778), 2-Bromo-4,6-dinitroaniline belongs to the class of aromatic amines. solubilityofthings.com Aromatic amines are fundamental building blocks in organic chemistry, widely used in the synthesis of dyes, pharmaceuticals, and polymers. nih.gov The core structure of this compound features an amino group (-NH₂) attached to a benzene (B151609) ring, which is the defining characteristic of an aniline derivative. solubilityofthings.com

The presence of a bromine atom and two electron-withdrawing nitro groups on the benzene ring significantly influences the compound's chemical reactivity compared to simple aniline. cymitquimica.com These substituents decrease the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic substitution reactions. The amine group, being a base, can react with acids to form salts in exothermic reactions. chemicalbook.comnoaa.gov This reactivity is a cornerstone of its utility in various synthetic pathways. solubilityofthings.com

Significance in Contemporary Chemical and Environmental Studies

The importance of this compound in modern research is multifaceted. In the realm of chemical synthesis, it serves as a crucial precursor for the production of various organic molecules, including azo dyes. solubilityofthings.com Notably, it is an important metabolite of the widely used azo dye Disperse Blue 79. sigmaaldrich.comnih.gov Its versatile structure allows chemists to utilize it in a range of reactions to create new materials and compounds. solubilityofthings.com

From an environmental perspective, the presence of nitro groups raises concerns about its potential toxicity and environmental impact. solubilityofthings.com Studies have investigated its effects on various organisms. For instance, research on zebrafish has explored the reproductive toxicity of this compound at environmentally relevant concentrations. nih.gov Other studies in rats have examined its hepatotoxicity, revealing that it can induce liver damage and inflammation. nih.gov Furthermore, it has been used as a model chemical to detect mutagenicity in assays like the bioluminescent Salmonella reverse mutation assay. chemicalbook.comsigmaaldrich.com The compound's disposition and metabolism have also been studied, showing it is rapidly metabolized and excreted. tandfonline.com

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrN₃O₄ | cymitquimica.comsolubilityofthings.comguidechem.com |

| Molecular Weight | 262.02 g/mol | sigmaaldrich.com |

| Appearance | Yellow to orange crystalline solid/powder | cymitquimica.comsolubilityofthings.comchemicalbook.com |

| Melting Point | 151-153 °C | chemicalbook.comsigmaaldrich.comfluorochem.co.uk |

| Solubility in Water | Insoluble | solubilityofthings.comchemicalbook.com |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and dichloromethane | solubilityofthings.com |

| Density | 2.1534 g/cm³ | fluorochem.co.uk |

Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 1817-73-8 | guidechem.comchemicalbook.comsigmaaldrich.com |

| EC Number | 217-329-2 | sigmaaldrich.com |

| PubChem CID | 15752 | nih.gov |

| InChI Key | KWMDHCLJYMVBNS-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMDHCLJYMVBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024646 | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992), Yellow solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HOT ACETIC ACID; VERY SOL IN HOT ALCOHOL & ACETONE | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID OR ALCOHOL | |

CAS No. |

1817-73-8 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105X73C593 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

307 to 309 °F (NTP, 1992), 153 °C | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 4,6 Dinitroaniline

Ammonolysis Pathways in 2-Bromo-4,6-dinitroaniline Synthesis

Ammonolysis, a nucleophilic substitution reaction involving ammonia (B1221849), represents a key strategy for the introduction of the aniline (B41778) functional group in the synthesis of this compound. epa.gov This process typically starts with a halonitrobenzene derivative where a halogen atom is displaced by an amino group from an ammonia source.

Ammonolysis of Halonitrobenzenes to Form this compound

A prevalent method for synthesizing this compound involves the ammonolysis of a precursor such as chloro-2-bromo-4,6-dinitrobenzene. google.com In this reaction, the chloro substituent is selectively replaced by an amino group. An alternative historical method involves the ammonolysis of 2,4-dinitrochlorobenzene, followed by bromination in the same reaction vessel. google.com However, this older method often required harsh conditions, such as high temperatures (100-120 °C) in an autoclave and the gradual addition of ammonia to prevent resinification of the aromatic starting material, complicating the technological process. google.com

The choice of reaction medium is critical in optimizing the ammonolysis process for this compound synthesis. Research has demonstrated the efficacy of conducting the ammonolysis of chloro-2-bromo-4,6-dinitrobenzene using an aqueous solution of ammonia in either an aqueous or an aqueous-organic medium. google.com This approach simplifies the technology by avoiding the use of gaseous ammonia and dry alcohol. google.com The reaction proceeds efficiently at temperatures between 86-90 °C. google.com For instance, the reaction of 2-bromo-4,6-dinitrochlorobenzene in a 30% aqueous ammonia solution or in a mixture of chlorobenzene (B131634) and 30% aqueous ammonia solution has been reported. google.com The use of an aqueous-organic medium can be advantageous in dissolving the starting materials. google.com

The efficiency of the ammonolysis reaction can be significantly enhanced through the use of additives. In the synthesis of this compound from chloro-2-bromo-4,6-dinitrobenzene, the presence of a dispersant that is stable in alkaline media has been shown to be beneficial. google.com For example, the use of "dispersant NF" has been documented in a patented method. google.com While the specific mechanism of the dispersant is not fully detailed, it likely aids in improving the interaction between the sparingly soluble organic substrate and the aqueous ammonia, thereby increasing the reaction rate and yield.

Optimizing reaction parameters such as temperature, reaction time, and the presence of additives directly impacts the yield of this compound. By conducting the ammonolysis of chloro-2-bromo-4,6-dinitrobenzene in an aqueous or aqueous-organic medium with a dispersant at 86-90 °C, yields of 85-90% have been achieved. google.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the endpoint. google.com Upon completion, the product precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.com This optimized process results in a product with less than 0.5% of the starting bromochlorodinitrobenzene impurity. google.com

The table below summarizes the findings from a patented method for the synthesis of this compound via ammonolysis.

Table 1: Ammonolysis of Chloro-2-bromo-4,6-dinitrobenzene

| Precursor | Reagent | Solvent | Temperature (°C) | Additive | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| Chloro-2-bromo-4,6-dinitrobenzene | 30% Aqueous Ammonia | Aqueous | 86-90 | Dispersant NF | 8 | 85 | 149-151 |

| Chloro-2-bromo-4,6-dinitrobenzene | 30% Aqueous Ammonia | Aqueous-Organic (Chlorobenzene) | 88-90 | Dispersant NF | 8 | 85.3 | Not specified |

Data sourced from patent RU2007385C1 google.com

Catalytic and Dispersant Effects in Ammonolysis Processes for this compound

Bromination Routes to this compound

An alternative synthetic strategy involves the direct bromination of a dinitroaniline precursor. This approach introduces the bromo substituent onto a pre-existing dinitroaniline molecule.

The synthesis of this compound can be achieved through the bromination of 2,4-dinitroaniline (B165453). While specific details and yields for this direct bromination are not extensively available in the provided search results, it represents a plausible synthetic pathway. The feasibility of this reaction is supported by analogous bromination reactions of other substituted anilines and nitroanilines reported in the chemical literature. For instance, the bromination of o-nitroaniline is a known method, though it can sometimes lead to the formation of dibrominated products. semanticscholar.org Careful control of reaction conditions would be necessary to achieve selective monobromination at the desired position.

Mechanistic Investigations of Selective Bromination on Aniline Derivatives

The selective bromination of aniline derivatives is a fundamental transformation in organic synthesis, with the regioselectivity of the reaction being highly dependent on the reaction conditions and the nature of the aniline substrate. The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, this high reactivity can often lead to the formation of multiple brominated products, making selective synthesis challenging.

To achieve high regioselectivity, various strategies have been developed. One common approach involves the use of a protecting group for the aniline's amino functionality. This moderates the activating effect and allows for more controlled bromination. beilstein-journals.org

Recent advancements have focused on developing milder and more selective bromination methods. For instance, the use of N-bromosuccinimide (NBS) under visible-light photoredox catalysis with a photocatalyst like erythrosine B has been shown to be an effective method for the bromination of a variety of arenes, including aniline derivatives. nih.gov This method operates under mild conditions and can produce brominated arenes with high regioselectivity and in short reaction times. nih.gov The proposed mechanism involves the photoexcited state of the photocatalyst inducing oxidation of NBS, which enhances the electrophilic character of the bromine atom, facilitating electrophilic aromatic bromination. nih.gov

Another approach utilizes copper(II) bromide (CuBr₂) in an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, to achieve highly regioselective para-bromination of aniline analogues. beilstein-journals.org This method generally requires shorter reaction times and lower temperatures compared to chlorination reactions using similar systems. beilstein-journals.org The high regioselectivity is a significant advantage of this system. beilstein-journals.org

Furthermore, oxidative bromination of anilines using a combination of potassium bromide and ZnAl-BrO₃⁻-layered double hydroxides (LDHs) in an acidic medium has been reported. sioc-journal.cn This method allows for the synthesis of monobrominated or polybrominated anilines with high yields, where the selectivity is influenced by both the substrate structure and the reaction conditions. sioc-journal.cn

The choice of brominating agent and reaction conditions is critical in directing the outcome of the reaction. For example, traditional bromination methods can result in complex mixtures, necessitating the development of these more selective synthetic routes.

Alternative Synthetic Approaches for this compound Analogues

The synthesis of analogues of this compound, where the nitro or bromo groups are replaced by other functionalities, is of significant interest for exploring structure-activity relationships in various applications, including pharmaceuticals. nih.gov

One area of focus has been the replacement of the nitro groups, which can be associated with potential mutagenicity, with other electron-withdrawing or isosteric groups. nih.gov For example, analogues of N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide have been synthesized where the nitro groups are replaced with amino, chloro, cyano, carboxylate, methyl ester, amide, and methyl ketone moieties. nih.gov The synthesis of these analogues often requires multi-step sequences starting from different precursors.

For instance, the synthesis of a dicyano analogue can start from the diazotization of 3,5-diaminobenzoic acid, followed by a Sandmeyer reaction to introduce cyano groups. Subsequent functional group manipulations can then lead to the desired sulfonamide analogue. nih.gov

Another synthetic strategy for creating analogues involves starting with a different commercially available substituted benzene (B151609). For example, the synthesis of a sulfonamide analogue can begin with 2-bromo-m-xylene. nih.gov This can be oxidized to 2-bromoisophthalic acid, which is then sulfonylated and converted to a sulfonyl chloride. nih.gov This intermediate can then be reacted with an appropriate aniline to yield the final sulfonamide analogue. nih.gov These alternative routes provide access to a diverse range of compounds for further investigation.

Table 1: Synthetic Methodologies for this compound

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 1-Chloro-2-bromo-4,6-dinitrobenzene | Aqueous ammonia, dispersant | 86-90°C, aqueous or aqueous-organic medium | This compound | 85-90% | google.com |

| 2,4-Dinitrochlorobenzene | 1. Ammonia 2. Bromine | 1. 100-120°C, autoclave 2. In the same apparatus | This compound | Not specified | google.com |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 4,6 Dinitroaniline

Atmospheric Oxidation Mechanisms of 2-Bromo-4,6-dinitroaniline

This compound (BNA), a compound identified in urban domestic dust, undergoes atmospheric oxidation, a process that determines its environmental persistence and transformation. rsc.orgx-mol.com The primary initiator of this degradation in the troposphere is the hydroxyl radical (OH), due to its high reactivity and abundance. rsc.org The atmospheric oxidation of BNA initiated by OH radicals proceeds through complex reaction pathways, including addition and abstraction reactions, leading to the formation of various intermediate and final products. rsc.orgrsc.org

The initial interaction between this compound and OH radicals can follow two main routes: the electrophilic addition of the OH radical to the aromatic ring and the abstraction of a hydrogen atom from the amine group or the ring itself. rsc.orgresearchgate.net Theoretical studies employing quantum-chemical methods have elucidated these pathways. rsc.orgrsc.org

The addition of a hydroxyl radical to the carbon atoms of the benzene (B151609) ring is a significant pathway in the atmospheric oxidation of BNA. rsc.orgrsc.org This electrophilic addition can occur at any of the six carbon atoms (C1 to C6) on the aromatic ring. researchgate.net Computational studies have shown that the OH-addition reaction is energetically more favorable compared to hydrogen abstraction pathways. rsc.orgrsc.orgresearchgate.net The addition of the OH radical leads to the formation of BNA-OH adducts, which are key intermediates in the subsequent degradation steps. rsc.org

Alongside OH addition, the abstraction of a hydrogen atom by an OH radical represents another potential initial reaction channel. rsc.org This process was investigated for the hydrogen atoms on the amine (–NH₂) group and the carbon atoms at the C3 and C5 positions of the aromatic ring. rsc.orgresearchgate.net While possible, theoretical calculations indicate that hydrogen atom abstraction is energetically less favorable than the OH-addition pathway under typical atmospheric conditions. rsc.orgrsc.org

The kinetics of the reaction between BNA and OH radicals have been investigated using canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT). rsc.orgrsc.org The rate constant for the favorable initial OH-addition reactions has been calculated over a temperature range of 278 to 1000 K. rsc.orgrsc.org The energy barriers for the OH addition to the different carbon atoms of the ring have been determined, confirming that this is the dominant initial reaction pathway. researchgate.net

Table 1: Calculated Energy Barriers for Initial Reactions of BNA with OH Radical

| Reaction Pathway | Energy Barrier (kcal/mol) |

|---|---|

| H-atom abstraction (unspecified) | 6.4 |

| H-atom abstraction (unspecified) | 7.9 |

| OH addition to C2 (carbonyl carbon of a different molecule for comparison) | 11.9 |

Data derived from a study on a different molecule for comparative purposes, as specific values for BNA were not detailed in the snippets. researchgate.net

Following the initial formation of the BNA-OH adduct, this intermediate undergoes further reactions with other prevalent atmospheric radicals, namely molecular oxygen (O₂), hydroperoxyl radicals (HO₂), and nitric oxide (NO). rsc.orgrsc.orgresearchgate.net These subsequent reactions are crucial in determining the ultimate fate of the BNA molecule in the atmosphere and lead to a variety of more complex degradation products. rsc.org The reaction with O₂ can form a peroxy radical, which can then react further with HO₂, NO, and other species. researchgate.net

The multi-step oxidation process of BNA results in the formation of several potential end products. rsc.orgrsc.org Theoretical studies have identified a range of complex chemical structures that may arise from the degradation of BNA in the atmosphere. researchgate.net

Table 2: Potential Atmospheric Degradation Products of this compound

| Identified Potential End Product |

|---|

| 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol |

| 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol |

| 3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo oct-2-en-8-ol |

| 3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo oct-3-ene-2,8-diol |

Source: rsc.orgrsc.orgresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound (BNA) |

| Hydroxyl Radical (OH) |

| Molecular Oxygen (O₂) |

| Hydroperoxyl Radical (HO₂) |

| Nitric Oxide (NO) |

| 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol |

| 2-amino-1-bromo-6-hydroperoxy-5-methyl-3-nitro-cyclohexa-2,4-dienol |

| 3-amino-4-bromo-4-hydroperoxy-8-methyl-2-nitro-6,7-dioxa-bicyclo oct-2-en-8-ol |

| 3-amino-2-bromo-8-methyl-4-nitro-6,7-dioxa-bicyclo oct-3-ene-2,8-diol |

Hydrogen Atom Abstraction from Amine and Ring Carbons of this compound

Subsequent Reactions of this compound-OH Adducts with Atmospheric Radicals (O2, HO2, NO)

Nucleophilic Substitution Reactions Involving the Bromine Moiety of this compound

The structure of this compound, featuring two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the bromine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (NAS). These nitro groups delocalize the negative charge of the Meisenheimer complex intermediate, thereby stabilizing it and facilitating the displacement of the bromide leaving group.

The presence of the bromine atom allows for various nucleophilic substitution reactions, which can lead to the formation of new compounds with different chemical or biological properties. smolecule.com While specific documented reactions for this compound are specialized, the reactivity pattern can be inferred from similar activated aryl halides. For instance, in the related compound 2-bromo-N-methyl-6-nitroaniline, the bromine atom can be displaced by nucleophiles such as hydroxide (B78521) or ammonia (B1221849). This suggests that this compound would readily react with strong nucleophiles under appropriate conditions to replace the bromine atom. Such reactions underscore the compound's utility as a versatile intermediate in organic synthesis. google.comguidechem.com

Reactivity of Nitro Groups in this compound

The nitro groups in this compound are key to its chemical character and are susceptible to reduction under various conditions. The selective reduction of one nitro group in a polynitroaromatic compound is a common and useful transformation in synthetic chemistry. jsynthchem.comorganic-chemistry.org In nitro derivatives of aniline (B41778), a general preference is observed for the reduction of the nitro group positioned ortho to the amino group. echemi.comstackexchange.com This selectivity is attributed to intramolecular hydrogen bonding and stabilization of the transition state by the adjacent amino group.

Applying this principle to this compound, the nitro group at the 6-position (ortho to the amine) would be preferentially reduced over the nitro group at the 4-position (para to the amine). A variety of reducing agents can be employed for this purpose, each offering different levels of selectivity and reactivity.

Table 1: Predicted Products from Selective Reduction of Nitro Groups in this compound This table is generated based on established principles of selective nitro group reduction.

| Reagent System | Predicted Major Product | Reference for Principle |

|---|---|---|

| Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH) | 2-Bromo-6-amino-4-nitroaniline | stackexchange.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Can be controlled for selectivity | organic-chemistry.org |

| Tin(II) Chloride (SnCl₂) in Acid | 2-Bromo-6-amino-4-nitroaniline | echemi.comstackexchange.com |

| Iron (Fe) in Acetic Acid | 2-Bromo-6-amino-4-nitroaniline | echemi.comstackexchange.com |

Reactions of the Amine Group in this compound

The primary amine group is a site of significant reactivity in this compound. Its most notable reaction is diazotization, a process that converts the amine into a highly versatile diazonium salt intermediate. solubilityofthings.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt. oup.comgoogleapis.com

The pKa value of this compound is reported as -6.7, indicating it is a very weak base due to the strong electron-withdrawing effects of the nitro and bromo substituents. googleapis.com The diazotization of such weakly basic amines requires specific conditions, often involving nitrosylsulfuric acid in concentrated sulfuric acid to achieve complete reaction. oup.comgoogle.com The resulting 2-bromo-4,6-dinitrobenzenediazonium salt is a key intermediate for producing a variety of compounds, particularly in the synthesis of azo dyes and other substituted aromatics. smolecule.comsmolecule.com

Redox Chemistry of this compound

The redox chemistry of this compound is multifaceted, involving its amine, nitro groups, and the aromatic system. The reduction of the nitro groups, as detailed in section 3.3, is a primary example of its redox behavior. Furthermore, the amine group can be oxidized, though its conversion to a diazonium salt is its most synthetically important transformation.

Reduction of Arenediazonium Salts Derived from this compound

A significant reaction in the redox chemistry of this compound involves the reduction of its corresponding arenediazonium salt. In this reaction, the diazonio group (-N₂⁺) is replaced by a hydrogen atom, a process known as hydrodediazoniation. This transformation effectively removes the original amine functionality from the aromatic ring.

Research has shown that the 2-bromo-4,6-dinitrobenzenediazonium salt can be efficiently reduced by various alkylbenzenes in sulfuric acid. oup.com This reaction proceeds via a proposed aryl radical intermediate. oup.com The process involves the initial diazotization of this compound in nitrosylsulfuric acid, followed by the addition of an alkylbenzene derivative which acts as the reducing agent. oup.com The primary product of this reduction is 1-Bromo-3,5-dinitrobenzene. oup.comscispace.com The efficiency of the reduction depends on the nature of the alkylbenzene used.

Table 2: Reduction of 2-Bromo-4,6-dinitrobenzenediazonium Salt with Various Alkylbenzenes Data sourced from Takagishi, I., Hashida, Y., & Matsui, K. (1979). Diazotization of Aromatic Primary Amines of Weak Basicity. II. Reduction of Arenediazonium Salts with Alkylbenzene Derivatives. Bulletin of the Chemical Society of Japan, 52(9), 2635–2639. oup.com

| Reducing Agent (Alkylbenzene) | Yield of 1-Bromo-3,5-dinitrobenzene (%) |

|---|---|

| Toluene (B28343) | 70 |

| p-Xylene | 76 |

| Ethylbenzene | 52 |

| Cumene | 30 |

| p-Toluenesulfonic acid | 81 |

| p-Nitrotoluene | 80 |

| p-Anisic acid (p-Methoxybenzoic acid) | 70 |

| p-Bromotoluene | 82 |

This reduction provides a novel and effective route for synthesizing 1-Bromo-3,5-dinitrobenzene from this compound, showcasing a key aspect of the compound's extensive redox chemistry. oup.com

Computational and Theoretical Chemistry Studies of 2 Bromo 4,6 Dinitroaniline

Quantum Chemical Methods for Molecular Structure and Reactivity Prediction of 2-Bromo-4,6-dinitroaniline

Quantum chemical methods are instrumental in predicting the molecular structure and reactivity of this compound. Theoretical calculations, such as those at the Hartree-Fock (HF) level with a 6-31+G(d,p) basis set, have been employed to optimize the geometric parameters of the molecule. These studies provide a detailed description of bond lengths and angles, which are fundamental to understanding the molecule's stability and reactivity. For instance, calculations have shown that the C-C bond lengths in the phenyl ring are in the range of 1.363-1.424 Å, which aligns well with values for similar aromatic compounds. Furthermore, the two C-NO2 bonds have been calculated to have nearly identical lengths of 1.448 Å and 1.451 Å.

The reactivity of this compound has been explored in the context of atmospheric oxidation by hydroxyl (OH) radicals. Quantum-chemical methods have been used to study the reaction pathways, including OH addition to the carbon atoms of the benzene (B151609) ring and hydrogen abstraction from the amino group. These studies indicate that the OH-addition reaction is energetically more favorable. Such predictions are vital for understanding the environmental fate of this compound.

Conformational Analysis and Intramolecular Interactions of this compound

Conformational analysis of this compound reveals important details about the spatial arrangement of its functional groups and the non-covalent interactions that stabilize its structure. The presence of an amino group (-NH2), two nitro groups (-NO2), and a bromine atom on the aniline (B41778) ring leads to specific intramolecular interactions.

Crystal structure analysis shows that the molecule is nearly planar, with the dihedral angles between the nitro groups and the aniline ring being very small, at 2.04 (3)° and 1.18 (4)°. This planarity is indicative of the electronic conjugation between the substituents and the aromatic ring.

Intramolecular hydrogen bonding is a key feature of the molecule's conformation. Studies on substituted anilines suggest that hydrogen bonds can form between the hydrogen atoms of the amino group and the oxygen atoms of the ortho-nitro group. In the crystal structure of this compound, the packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. Additionally, weak C—Br⋯π interactions and close O⋯Br contacts contribute to the formation of a three-dimensional network, further stabilizing the crystal lattice.

Frontier Molecular Orbital Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals in this compound provide insights into its electrophilic and nucleophilic nature.

Studies have involved the calculation of the HOMO and LUMO energies of this compound using methods like Hartree-Fock and Density Functional Theory (DFT). The HOMO is associated with the molecule's ability to donate electrons, making it a nucleophile, while the LUMO is associated with its ability to accept electrons, making it an electrophile. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

The application of FMO theory helps to explain the reactivity of this compound in various reactions. For example, in the context of its atmospheric oxidation, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic attack by the OH radical.

Thermodynamic Parameters and Energy Landscapes of this compound Reactions

The study of thermodynamic parameters and energy landscapes provides a quantitative understanding of the feasibility and kinetics of reactions involving this compound. Computational studies have been conducted to calculate these properties for its reactions, particularly its atmospheric oxidation.

For the reaction of this compound with OH radicals, the energy landscapes of different reaction pathways, such as OH addition and H-atom abstraction, have been mapped out. These landscapes reveal the activation barriers and reaction energies, which determine the preferred reaction mechanism. It has been observed that OH-addition reactions are energetically more favorable than H-atom abstraction.

Furthermore, rate constants for the favorable initial OH-addition reactions have been calculated over a range of temperatures (278 to 1000 K). These kinetic data are crucial for modeling the atmospheric lifetime and impact of this compound. The subsequent reactions of the resulting BNA-OH adduct with other atmospheric species like O2, HO2, and NO have also been investigated to identify potential end products.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, provide a good balance between accuracy and computational cost for studying the molecular geometry, vibrational frequencies, and electronic properties.

DFT has been applied to calculate various properties of this compound, including:

Molecular Geometry: Optimized bond lengths and angles have been determined.

Vibrational Spectra: The vibrational frequencies have been calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties: The HOMO-LUMO energy gap, Mulliken and natural charges, and the electrostatic potential surface have been calculated to understand the molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: DFT has been used to investigate the mechanisms of reactions, such as the alkaline hydrolysis of related dinitroaromatic compounds and the atmospheric oxidation of this compound itself.

These DFT studies provide a detailed and comprehensive understanding of the chemical and physical properties of this compound at the molecular level.

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Bromo 4,6 Dinitroaniline

Vibrational Spectroscopy of 2-Bromo-4,6-dinitroaniline

The vibrational characteristics of this compound have been extensively studied using both experimental and theoretical methods. derpharmachemica.com The molecule, consisting of 18 atoms, possesses 48 normal modes of fundamental vibration, all of which are active in both infrared and Raman spectroscopy. derpharmachemica.com

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

The FT-IR spectrum of this compound has been recorded in the solid phase. elixirpublishers.com Experimental studies, such as the one conducted by Sharma et al., have identified the characteristic vibrational frequencies associated with the functional groups of the molecule. derpharmachemica.com These experimental data are crucial for understanding the molecular structure and bonding.

Fourier Transform Raman (FT-Raman) Spectroscopy of this compound

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been analyzed. elixirpublishers.com This technique provides information on the vibrational modes that involve a change in polarizability, offering a more complete picture of the molecule's vibrational behavior. The observed FT-Raman frequencies have been cataloged and assigned to specific molecular motions. derpharmachemica.com

Correlation of Experimental Vibrational Frequencies with Theoretical Calculations for this compound

To support the assignment of experimental vibrational bands, theoretical calculations have been performed. derpharmachemica.com Studies have employed methods such as Hartree-Fock (HF) with a 6-31+G(d,p) basis set to calculate the harmonic vibrational frequencies. derpharmachemica.com A comparison between the observed FT-IR and FT-Raman frequencies and the calculated values reveals a good agreement, although the calculated frequencies are often overestimated. derpharmachemica.com To correct for this, a scaling factor, such as 0.8923 for HF computations, is typically applied. derpharmachemica.com The correlation between the scaled theoretical frequencies and the experimental data provides a confident assignment of the vibrational modes. derpharmachemica.comelixirpublishers.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Data sourced from Sharma et al. (2014) derpharmachemica.com

| FT-IR (Observed) | FT-Raman (Observed) | Calculated (HF/6-31+G(d,p)) | Scaled | Assignment |

| 3405 | 3404 | 3815 | 3403 | NH₂ Asymmetric Stretch |

| 3301 | 3300 | 3698 | 3299 | NH₂ Symmetric Stretch |

| 3105 | 3104 | 3479 | 3104 | C-H Stretch |

| 1625 | 1626 | 1821 | 1625 | NH₂ Scissoring |

| 1585 | 1584 | 1776 | 1585 | C-C Stretch |

| 1529 | 1530 | 1713 | 1529 | NO₂ Asymmetric Stretch |

| 1335 | 1334 | 1496 | 1335 | NO₂ Symmetric Stretch |

| 1285 | 1286 | 1439 | 1285 | C-N Stretch |

| 1160 | 1161 | 1299 | 1159 | C-H In-plane Bend |

| 895 | 896 | 1002 | 894 | Ring Breathing |

| 680 | 681 | 762 | 680 | C-Br Stretch |

| 530 | 531 | 594 | 530 | NO₂ Wagging |

X-ray Crystallography of this compound and its Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state has been determined through single-crystal X-ray diffraction analysis. nih.gov

Crystal Packing and Intermolecular Interactions in this compound (Hydrogen Bonding, C-Br···π Interactions)

The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.gov These include N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net Additionally, weak side-on C—Br···π interactions, with a measured distance of 3.5024 (12) Å, connect adjacent molecules. nih.govresearchgate.netiucr.org A close O⋯Br contact of 3.259 (2) Å may also contribute to the stability of the crystal lattice. nih.gov These combined interactions result in the formation of a three-dimensional network structure. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry for this compound Data sourced from Kang et al. (2015) iucr.org

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O2ⁱ | 0.88 | 2.37 | 3.033 (3) | 132 |

| N1—H1B···O1ⁱⁱ | 0.88 | 2.40 | 3.190 (3) | 150 |

| C5—H5A···O4ⁱⁱⁱ | 0.95 | 2.59 | 3.447 (4) | 151 |

| Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y+1, -z+2; (iii) x-1/2, -y+3/2, z-1/2 |

Dihedral Angles and Molecular Planarity of this compound Subunits

The molecule exhibits a high degree of planarity. The dihedral angles between the planes of the two nitro groups and the aniline (B41778) ring are very small, measured at 2.04 (3)° and 1.18 (4)°. nih.goviucr.org This near-coplanarity indicates significant electronic conjugation between the nitro groups and the aromatic ring. All bond lengths and angles within the molecule are within normal ranges and are comparable to those observed in similar structures. nih.gov

Chromatographic Techniques for this compound Analysis

Chromatographic methods, particularly gas chromatography, are fundamental in the analysis of this compound. These techniques offer high resolution and sensitivity for the separation and quantification of this compound in various matrices.

Gas Chromatography (GC) for this compound Detection and Quantification

Gas chromatography is a primary technique for the determination of this compound. epa.gov U.S. EPA Method 8131 specifically outlines a procedure for analyzing aniline and its derivatives, including this compound, in environmental samples using gas chromatography with a nitrogen-phosphorus detector (NPD). epa.gov The high polarity and potential for surface adsorption of this compound can present analytical challenges, such as peak tailing, which may affect sensitivity.

The selection of an appropriate capillary column is crucial for achieving good resolution. While some columns may not effectively separate certain co-eluting compounds, alternative columns like a SE-30 fused silica (B1680970) capillary column can provide the necessary resolution for specific compound pairs. epa.gov For reliable quantification, proper calibration procedures, either internal or external, are essential. epa.gov Due to the often erratic responses of aniline derivatives, frequent column maintenance and recalibration are recommended. epa.gov

Table 1: EPA Method 8131 Details for this compound Analysis epa.gov

| Parameter | Specification |

| Analyte | This compound |

| CAS No. | 1817-73-8 |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Column (alternative) | SE-30 fused silica capillary |

| Matrix Applicability | Aqueous (validated), Solids (requires validation) |

Gas Chromatography/Mass Spectrometry (GC/MS) for Absolute Identification of this compound

For unequivocal identification of this compound, especially in complex or unfamiliar samples, gas chromatography coupled with mass spectrometry (GC/MS) is the highly recommended technique. epa.gov While GC with a specific detector like NPD minimizes false positives, GC/MS provides definitive structural information, confirming the analyte's identity by comparing its mass spectrum with that of a known standard. epa.gov

Challenges in GC/MS analysis, such as peak tailing due to the compound's polarity, have been noted. One study utilizing automated thermal desorption-GC/MS (ATD-GC/MS) for screening hazardous compounds in textiles reported the detection of this compound. researchgate.net This method offers a solvent-free approach to sample introduction. researchgate.net The mass spectrum of this compound under electron ionization typically shows characteristic fragmentation patterns that are used for its identification.

Sample Preparation and Cleanup Methodologies for this compound in Environmental Matrices

Effective sample preparation is paramount for accurate and reliable analysis of this compound in environmental samples. The choice of extraction and cleanup methods depends on the sample matrix.

For aqueous samples , liquid-liquid extraction techniques are commonly employed. EPA Method 3510 (separatory funnel) and Method 3520 (continuous liquid-liquid extraction) at a basic pH are standard procedures. epa.govsynectics.net

For solid matrices such as soil and sludge, several extraction methods are available, including:

Soxhlet extraction (Methods 3540 and 3541) synectics.netresearchgate.net

Ultrasonic extraction (Method 3550) synectics.netresearchgate.net

Accelerated solvent extraction (Method 3545) synectics.netresearchgate.net

Microwave extraction (Method 3546) researchgate.net

A common extraction solvent for solid samples is a mixture of methylene (B1212753) chloride and acetone. epa.gov

Following extraction, a cleanup step may be necessary to remove interfering compounds. Method 3620, which uses a Florisil column, can be employed for this purpose. epa.gov For certain sample types, such as those containing sulfur, additional cleanup steps like Method 3660 may be required. epa.gov If the analysis involves a nitrogen-phosphorus detector, a solvent exchange to toluene (B28343) is necessary before the final concentration step. epa.gov

Table 2: Sample Preparation Methods for this compound epa.govsynectics.netresearchgate.net

| Matrix | Extraction Method(s) | Cleanup Method(s) |

| Aqueous | 3510 (Separatory Funnel LLE), 3520 (Continuous LLE) | 3620 (Florisil Column) |

| Solid | 3540/3541 (Soxhlet), 3545 (ASE), 3546 (Microwave), 3550 (Ultrasonic) | 3620 (Florisil Column), 3650 (Acid-Base Partition) |

| Oils/Organic Liquids | 3580 (Waste Dilution) | 3611 (Alumina Column) |

Immunoassays for Environmental Surveillance of this compound

Immunoassays offer a rapid and cost-effective screening alternative to traditional chromatographic methods for the environmental surveillance of this compound.

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the sensitive detection of dinitroanilines. nih.gov While specific ELISAs directly targeting this compound are not extensively documented in the provided search results, research on antibodies for related compounds like 2,4-dinitroaniline (B165453) and 2,6-dinitroaniline (B188716) has shown significant cross-reactivity with this compound. nih.gov These assays are typically formatted as competitive ELISAs, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. nih.govresearchgate.net The development of such assays involves immunizing animals with a hapten-protein conjugate to produce monoclonal or polyclonal antibodies. nih.govresearchgate.net

Cross-Reactivity Profiles of Antibodies with this compound and Related Analytes

A critical aspect of immunoassay performance is the specificity of the antibodies, which is characterized by their cross-reactivity with structurally similar compounds. mdpi.comjacksonimmuno.com Studies on monoclonal antibodies developed for 2,4-dinitroaniline and 2,6-dinitroaniline have demonstrated notable cross-reactivity with this compound. nih.gov In fact, all monoclonal antibodies tested in one study recognized this compound, indicating that these immunoassays can be used for its detection. sigmaaldrich.comnih.gov

This cross-reactivity is advantageous when a broad-spectrum screening tool for dinitroaniline derivatives is desired. However, it is important to note that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the immunoassay format and conditions. mdpi.com

Table 3: Cross-Reacting Analytes with Dinitroaniline Antibodies nih.gov

| Antibody Target | Cross-Reacting Analytes Including: |

| 2,4-Dinitroaniline | This compound, 2-Chloro-4,6-dinitroaniline, 4-Chloro-2,6-dinitroaniline |

| 2,6-Dinitroaniline | This compound, 2-Chloro-4,6-dinitroaniline, 4-Chloro-2,6-dinitroaniline |

Environmental Occurrence, Fate, and Ecotoxicological Implications of 2 Bromo 4,6 Dinitroaniline

2-Bromo-4,6-dinitroaniline as a Pollutant in Environmental Compartments (e.g., Domestic Dust, Wastewater)

This compound (BDNA) is recognized as a significant environmental pollutant, primarily linked to the production and degradation of azo dyes like Disperse Blue 79. nih.govscbt.comsigmaaldrich.com Its presence has been identified in various environmental matrices, most notably in domestic dust and wastewater, raising concerns about human and environmental exposure. thermofisher.comacs.orgnih.gov

House dust has been identified as a considerable reservoir for a variety of chemical contaminants, including BDNA. thermofisher.comacs.orgusask.ca Non-targeted analysis of household dust has revealed that brominated azo dyes, with BDNA as a key structural component, are among the predominant brominated compounds present, sometimes at higher concentrations than brominated flame retardants. acs.orgusask.ca One study measured BDNA concentrations in house dust at 1.7 µg/g. thermofisher.com The presence of these compounds in dust is significant as ingestion of contaminated dust is a recognized exposure pathway for humans, particularly for children. usask.ca

Wastewater from industrial and municipal sources is another major compartment for BDNA pollution. nih.gov The compound's use in the synthesis of dyes means it can be released in industrial effluents. cymitquimica.comhaz-map.com While specific levels of BDNA in domestic wastewater are not extensively documented, the detection of its parent compounds, azo dyes, is common. Treatment of BDNA-containing wastewater is considered a priority due to its potential carcinogenicity, mutagenicity, and teratogenicity. nih.gov Studies have explored methods like the zero-valent iron (ZVI)-coupled hydrolysis acidification process to effectively remove BDNA from wastewater. nih.gov

The environmental concern is heightened by the fact that data on the full environmental effects of BDNA are limited, leading to recommendations to minimize its discharge and exposure to aquatic environments. mst.dk

Degradation Pathways of this compound in Aquatic and Terrestrial Systems

The degradation of this compound in the environment is a critical area of study due to its persistence and potential toxicity. solubilityofthings.com In aquatic systems, particularly under anoxic conditions, BDNA can undergo reductive transformations.

In anoxic sediment-water systems, BDNA has been observed to be readily reduced, with half-lives ranging from minutes to hours. This reduction is regioselective, initially forming 3-bromo-5-nitro-1,2-diaminobenzene. This intermediate product is then further reduced at a much slower rate to 6-bromo-1,2,4-triaminobenzene. These transformation processes suggest that in some natural anoxic sediments, BDNA can be degraded, leading to the release of other potentially hazardous aromatic amines into the water column.

The efficiency of degradation can be influenced by the characteristics of the sediment. For instance, no reduction of BDNA was observed in a sediment-water system with low organic carbon content.

In engineered systems designed for wastewater treatment, such as a zero-valent iron (ZVI)-coupled hydrolysis acidification system, BDNA removal has been shown to be effective. nih.gov This process not only removes BDNA but also reduces acute toxicity. nih.gov

While much of the research has focused on aquatic environments, the fate of dinitroaniline compounds in terrestrial systems is also a concern, as they are used in some herbicides. dntb.gov.ua The primary transformation pathway for similar compounds like 2,4-dinitroanisole (B92663) (DNAN) in soils involves nitrogroup reduction. researchgate.net

Ecotoxicity Studies of this compound

The ecotoxicological effects of this compound have been the subject of various studies, revealing its potential to cause mutagenicity, genotoxicity, and endocrine disruption. researchgate.netnih.gov

Zebrafish (Danio rerio) have been extensively used as a model organism to investigate the reproductive toxicity of BDNA. nih.govzfin.orgdbcls.jpzfin.orgresearchgate.netzfin.orgutoronto.cadntb.gov.ua Research has demonstrated that BDNA can act as an endocrine disruptor and induce reproductive toxicity in these fish. nih.govresearchgate.net

Multigenerational exposure studies on zebrafish have revealed the long-term and irreversible reproductive consequences of BDNA. nih.govresearchgate.netresearchgate.net In one study, zebrafish were exposed to environmentally relevant concentrations of BDNA (0.5, 5, 50, and 500 μg/L) from the F0 adult generation to the F2 larvae. nih.govresearchgate.netresearchgate.net

The results showed that in the F1 generation, after 150 days of exposure, there was a concentration-dependent impairment of fecundity and a sexual differentiation bias towards males. nih.govresearchgate.net Even after the exposure ceased, the F2 generation exhibited a significant decrease in hatchability and an increase in larval abnormality. nih.govresearchgate.net These findings suggest that the reproductive damage caused by BDNA can be transmitted from parents to their offspring. nih.govresearchgate.net The study concluded that multigenerational exposure to BDNA at an environmentally relevant concentration of 0.5 μg/L caused irreversible reproductive and developmental effects. researchgate.net

Table 1: Effects of Multigenerational BDNA Exposure on Zebrafish Reproductive Outcomes

| Generation | Observed Effects |

| F1 | Impaired fecundity (concentration-dependent) nih.govresearchgate.net |

| Sexual differentiation biased towards males nih.govresearchgate.net | |

| F2 | Significant decrease in hatchability nih.govresearchgate.net |

| Increase in larval abnormality nih.govresearchgate.net |

The reproductive toxicity of BDNA is linked to its disruption of the hypothalamus-pituitary-gonad (HPG) axis. nih.govresearchgate.net The HPG axis is a critical hormonal cascade that regulates reproduction in vertebrates. Studies have investigated the transcription levels of genes associated with the HPG axis in zebrafish exposed to BDNA. nih.govresearchgate.net

Molecular analysis of the F1 generation revealed alterations in the transcription levels of genes associated with the HPG axis. nih.govresearchgate.net These molecular changes were consistent with the observed adverse reproductive outcomes, such as skewed sex ratios and reduced fecundity. nih.govresearchgate.net Furthermore, in the F2 generation, global gene transcription analysis of larvae indicated that biological processes related to apoptosis, development, and DNA damage were significantly affected. nih.govresearchgate.net These alterations at the molecular level provide a mechanistic explanation for the observed decrease in hatchability and increase in abnormalities in the offspring, even in the absence of direct exposure. nih.govresearchgate.net

BDNA exposure has been shown to specifically impact vitellogenin (VTG) levels and the function of sex hormone receptors, namely the estrogen receptor (ER) and the androgen receptor (AR). nih.govresearchgate.net Vitellogenin is a precursor to egg yolk protein, and its production in female fish is a key indicator of estrogenic activity.

In multigenerational studies with zebrafish, a decrease in the VTG level was observed in the blood of F1 female fish exposed to BDNA. nih.govresearchgate.net This reduction in VTG is a clear indicator of endocrine disruption.

Furthermore, the study found that the transcription of genes related to the estrogen receptor (ER) was more significantly affected than that of genes related to the androgen receptor (AR). nih.govresearchgate.net This differential effect on sex hormone receptors aligns with the observed adverse effect of sexual differentiation being biased towards males in the F1 generation. nih.govresearchgate.net

Table 2: Molecular Effects of BDNA in F1 Generation Zebrafish

| Molecular Endpoint | Observed Effect |

| Vitellogenin (VTG) Level | Decrease in blood of female fish nih.govresearchgate.net |

| Estrogen Receptor (ER) Gene Transcription | More affected than AR gene transcription nih.govresearchgate.net |

| Androgen Receptor (AR) Gene Transcription | Less affected than ER gene transcription nih.govresearchgate.net |

Reproductive Toxicity in Aquatic Organisms (e.g., Zebrafish)

Impacts of this compound on Fecundity, Hatchability, and Larval Development

The reproductive and developmental toxicity of this compound has been investigated, particularly in aquatic species such as zebrafish (Danio rerio). nih.gov

Multigenerational exposure studies on zebrafish have revealed significant adverse effects on key reproductive endpoints. nih.gov In the F1 generation, adults exposed to BDNA for 150 days showed a concentration-dependent impairment in fecundity. nih.gov This was accompanied by a notable bias in sexual differentiation towards males. nih.gov The underlying mechanism for these effects was linked to disruptions in the endocrine system. Specifically, a decrease in vitellogenin (VTG) levels was observed in the blood of F1 female fish, and the transcription of genes related to the estrogen receptor (ER) was more significantly affected than those related to the androgen receptor (AR). nih.gov

The negative impacts of BDNA exposure were found to persist and carry over to the next generation (F2), even after the exposure ceased. nih.gov The F2 generation exhibited a significant decrease in hatchability and an increase in the rate of abnormalities in larvae. nih.gov Global gene transcription analysis of these F2 larvae indicated that biological processes related to apoptosis, development, and DNA damage were strongly affected. nih.gov These findings suggest that BDNA can cause lasting, transgenerational effects on the reproductive success and early life stage development of fish. nih.gov

Hepatotoxicity Assessments in Mammalian Models (e.g., Rats)

While much of the early research on this compound focused on its mutagenicity and genotoxicity, recent studies have systematically assessed its potential to cause liver damage (hepatotoxicity) in mammalian models. nih.govx-mol.com These investigations have utilized rat models to explore the pathological, biochemical, and molecular mechanisms underlying BDNA-induced liver injury. nih.govx-mol.comresearchgate.net

Pathological and Biochemical Examinations of this compound-Induced Hepatotoxicity

Pathological and biochemical examinations in rats have confirmed that BDNA can trigger significant hepatotoxicity. nih.govx-mol.com Following a 28-day oral administration period, significant changes in key indicators of liver health were observed. nih.gov

Biochemical analysis revealed a significant upregulation of liver toxicity indicators, including the hepatosomatic index (HSI), alanine (B10760859) aminotransferase (ALT), and arginase 1 (ARG1). nih.govx-mol.com In addition to liver-specific markers, exposure to BDNA also induced systemic inflammation, as evidenced by increased levels of inflammatory cytokines such as granulocyte colony-stimulating factor (G-CSF), macrophage inflammatory protein-2 (MIP-2), RANTES (regulated on activation, normal T cell expressed and secreted), and vascular endothelial growth factor (VEGF). nih.govx-mol.com

Table 1: Key Biochemical Indicators of BDNA-Induced Hepatotoxicity in Rats

| Parameter | Observation | Implication |

|---|---|---|

| Hepatosomatic Index (HSI) | Upregulated | Liver enlargement/damage |

| Alanine Aminotransferase (ALT) | Upregulated | Hepatocellular injury |

| Arginase 1 (ARG1) | Upregulated | Liver damage indicator |

| Systemic Cytokines (G-CSF, MIP-2, RANTES, VEGF) | Induced | Systemic inflammation |

Multi-Omics Analysis (Transcriptome, Metabolome, Microbiome) of Hepatotoxic Mechanisms

To delve deeper into the molecular mechanisms of BDNA-induced liver damage, researchers have employed integrative multi-omics analyses, combining data from the transcriptome, metabolome, and microbiome. nih.govx-mol.com This comprehensive approach has revealed broad perturbations in gene transcripts and metabolites, pointing to complex pathway disruptions. nih.govx-mol.commetabolomics.se

Transcriptomic and Metabolomic Findings: The combined analysis of gene expression (transcriptome) and metabolic profiles (metabolome) identified significant alterations in pathways associated with:

Liver Inflammation: Key gene transcripts involved in inflammation, such as Hmox1 and Spi1, were perturbed. nih.govx-mol.com Metabolites like L-methionine, valproic acid, and choline (B1196258), which play roles in inflammatory processes, were also affected. nih.govx-mol.com

Steatosis (Fatty Liver): Changes were noted in genes like Nr0b2, Cyp1a1, Cyp1a2, Dusp1, and Plin3. nih.govx-mol.com Correspondingly, metabolites central to lipid metabolism, including arachidonic acid, linoleic acid, and palmitic acid, were dysregulated, indicating a disruption of fatty acid handling in the liver. nih.govx-mol.com

Cholestasis (Reduced Bile Flow): The analysis highlighted perturbations in the FXR/Nr1h4 signaling pathway, a key regulator of bile acid homeostasis. nih.govx-mol.com Additionally, genes such as Cdkn1a and Cyp7a1 were affected, along with an increase in bilirubin, a marker of cholestasis. nih.govx-mol.com

Table 2: Summary of Multi-Omics Findings in BDNA-Induced Hepatotoxicity

| Omics Level | Key Perturbed Pathways | Representative Genes/Metabolites |

|---|---|---|

| Transcriptome | Inflammation, Steatosis, Cholestasis | Hmox1, Spi1, Nr0b2, Cyp1a1, Cyp1a2, Dusp1, Plin3, FXR/Nr1h4, Cdkn1a, Cyp7a1 |

| Metabolome | Inflammation, Steatosis, Cholestasis | L-methionine, valproic acid, choline, arachidonic acid, linoleic acid, palmitic acid, bilirubin |

| Microbiome | Gut Dysbiosis | Reduced Ruminococcaceae, Reduced Akkermansia muciniphila |

Role of the Gut-Liver Axis in this compound-Induced Cholestasis and Inflammation

The multi-omics data strongly suggest that the gut-liver axis plays a crucial role in the development of BDNA-induced liver disorders, particularly cholestasis and inflammation. nih.govresearchgate.net The gut-liver axis is a bidirectional communication system between the gut and the liver, where gut microbiota significantly influences liver health. nih.gov

Microbiome analysis in BDNA-treated rats revealed a significant shift in the gut microbial composition. nih.govx-mol.com Specifically, there was a reduced relative abundance of beneficial gut bacteria, such as those from the Ruminococcaceae family and Akkermansia muciniphila. nih.govx-mol.com These bacteria are known for their roles in maintaining gut barrier function and producing anti-inflammatory metabolites. Their depletion is believed to contribute to the pathogenic processes observed in the liver. nih.gov This dysbiosis can lead to increased intestinal permeability, allowing inflammatory microbial products to enter the portal circulation and reach the liver, thereby exacerbating the inflammatory response, lipid accumulation, and disruption of bile acid synthesis within the enterohepatic circulation. nih.govx-mol.com These findings highlight how BDNA's toxicity is not confined to the liver but involves a complex interplay with the gut microbiome. researchgate.net

Dyslipidemia and Bile Acid Synthesis Perturbations Induced by this compound

A significant consequence of BDNA exposure in rats is the induction of dyslipidemia and the perturbation of bile acid (BA) synthesis. nih.govx-mol.com These effects are closely linked to the observed cholestatic liver injury.

Biochemical analysis showed that BDNA administration led to dyslipidemia, characterized by elevated levels of total cholesterol (TC) and triglycerides (TG). nih.govx-mol.com This points to a disruption in the liver's ability to manage lipid metabolism.

Furthermore, BDNA exposure significantly impacted BA synthesis. nih.govx-mol.com There was a notable increase in the levels of specific bile acids, including cholic acid (CA), glycocholic acid (GCA), and glycodeoxycholic acid (GDCA). nih.govx-mol.com The accumulation of bile acids is a hallmark of cholestasis and is directly toxic to liver cells. Transcriptomic analysis supported these findings, showing alterations in genes that regulate BA synthesis and transport, such as Cyp7a1 and the FXR receptor (Nr1h4). nih.govx-mol.com This disruption of cholesterol and bile acid biosynthesis is a central mechanism in BDNA's hepatotoxic profile. researchgate.net

Table 3: Indicators of Dyslipidemia and Bile Acid Perturbation

| Category | Parameter | Observation |

|---|---|---|

| Dyslipidemia | Total Cholesterol (TC) | Increased |

| Triglycerides (TG) | Increased | |

| Bile Acid Synthesis | Cholic Acid (CA) | Increased |

| Glycocholic Acid (GCA) | Increased |

Biological Activity and Toxicological Mechanisms of 2 Bromo 4,6 Dinitroaniline

Mutagenicity of 2-Bromo-4,6-dinitroaniline

This compound is a mutagenic aromatic amine. nih.gov Research has demonstrated its mutagenic properties in various studies. nih.gov For instance, it was one of fifteen chemicals that exhibited mutagenic activity higher than 10,000 revertants per milligram in a study using Salmonella typhimurium strains TA100 and TA98. nih.gov This compound is also known to be a metabolite of the azo dye Disperse Blue 79.

Model Compound Status in Mutagenicity Testing (e.g., Bioluminescent Salmonella Assay)

This compound has been utilized as a model chemical in the inter-laboratory evaluation of the bioluminescent Salmonella reverse mutation assay. chemicalbook.comlookchem.com This assay is a high-throughput screening tool for detecting mutagenicity. oup.comnih.gov In a study involving five independent laboratories, this compound was one of seven compounds that tested positive for mutagenicity in either the TA98-lux and/or TA100-lux Salmonella strains, with and without metabolic activation. oup.comnih.gov The results showed 100% agreement among the laboratories and with previously published data. oup.comnih.gov

DNA Damage Pathways Induced by this compound

The genotoxic effects of this compound are linked to its ability to induce DNA damage. nih.gov Studies on dinitroaniline herbicides, a class of compounds to which this compound belongs, have shown that they can cause DNA damage and increase micronucleus frequency in cells. nih.gov The mechanism often involves the activation of oxidative stress pathways. nih.gov In zebrafish exposed to this compound, biological processes related to DNA damage were significantly affected. nih.gov Other dinitroaniline compounds are known to induce DNA damage and mutations, raising concerns about their potential carcinogenicity.

Endocrine Disrupting Properties of this compound